molecular formula C19H31N5O B5552810 1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one

1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one

Cat. No.: B5552810
M. Wt: 345.5 g/mol
InChI Key: HRAMTWPDMUYPFA-BUHFOSPRSA-N
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Description

1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one is a useful research compound. Its molecular formula is C19H31N5O and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.25286063 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field often involves the synthesis and characterization of complex compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel chalcone derivative compounds demonstrates the investigation into their nonlinear optical properties, suggesting potential applications in optical devices and materials science due to their distinct absorption behavior at varying laser intensities (Rahulan et al., 2014). Similarly, the development of new compounds through palladium-catalyzed oxidative carbonylation indicates the exploration of efficient synthetic pathways for producing compounds with varied applications, including catalysis and materials chemistry (Bacchi et al., 2002).

Biological Studies and Pharmacological Applications

The compound's potential pharmacological applications are highlighted through studies on related chemical structures. For example, research into the synthesis and biological evaluation of specific derivatives as small molecule inhibitors showcases the ongoing search for new therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease processes (Gomaa et al., 2011). Another area of focus includes the study of compounds for their antiviral activity, demonstrating the potential for developing new antiviral drugs based on the structural modifications of these compounds (Modzelewska-Banachiewicz & Kamińska, 2001).

Materials Science and Chemistry

Investigations into the reactivity of zinc alkyl derivatives of linked phenoxides suggest applications in catalysis and materials science, particularly in the synthesis of polymers and the copolymerization of cyclohexene oxide and carbon dioxide (Dinger & Scott, 2001). This research highlights the importance of understanding the fundamental reactivity and properties of these compounds to innovate in material synthesis and catalysis.

Properties

IUPAC Name

(E)-1-[1-cyclohexyl-5-(cyclohexylamino)triazol-4-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O/c1-23(2)14-13-17(25)18-19(20-15-9-5-3-6-10-15)24(22-21-18)16-11-7-4-8-12-16/h13-16,20H,3-12H2,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAMTWPDMUYPFA-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(N(N=N1)C2CCCCC2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(N(N=N1)C2CCCCC2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.